3-Butenenitrile, 3-chloro-

Nitrile synthesis Agrochemical intermediate Halogenated nitrile

3-Butenenitrile, 3-chloro- (IUPAC: 3-chlorobut-3-enenitrile; CAS 21031-46-9) is a halogenated unsaturated nitrile with molecular formula C₄H₄ClN and molecular weight 101.53 g/mol. It features a chloro substituent at the 3-position of the butenenitrile backbone and a conjugated carbon-carbon double bond, yielding a computed LogP of approximately 1.65 and a topological polar surface area of 23.8 Ų.

Molecular Formula C4H4ClN
Molecular Weight 101.53 g/mol
CAS No. 21031-46-9
Cat. No. B8707551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butenenitrile, 3-chloro-
CAS21031-46-9
Molecular FormulaC4H4ClN
Molecular Weight101.53 g/mol
Structural Identifiers
SMILESC=C(CC#N)Cl
InChIInChI=1S/C4H4ClN/c1-4(5)2-3-6/h1-2H2
InChIKeyOLUOHHXYBBNVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butenenitrile, 3-chloro- (CAS 21031-46-9): A Strategic Chlorinated Nitrile Intermediate for Pyrazole Agrochemical Synthesis


3-Butenenitrile, 3-chloro- (IUPAC: 3-chlorobut-3-enenitrile; CAS 21031-46-9) is a halogenated unsaturated nitrile with molecular formula C₄H₄ClN and molecular weight 101.53 g/mol [1]. It features a chloro substituent at the 3-position of the butenenitrile backbone and a conjugated carbon-carbon double bond, yielding a computed LogP of approximately 1.65 and a topological polar surface area of 23.8 Ų [1]. The compound is primarily valued as a versatile intermediate, particularly in the industrial synthesis of 5-amino-3-methylpyrazole and 5-amino-4-chloro-3-methylpyrazole—key building blocks for agricultural chemicals, pharmaceuticals, and photographic chemicals .

Why 3-Butenenitrile, 3-chloro- Cannot Be Replaced by Unchlorinated or Positional Isomer Analogs


The 3-chloro substituent on the butenenitrile scaffold is not a passive structural feature—it is the functional driver of the compound's primary industrial reaction pathway. The chlorine atom at the vinylic 3-position enables a highly specific dehydrochlorination–isomerization cascade under basic conditions (pH ≥ 12.5) to yield 2-butynenitrile, a critical precursor to pyrazole heterocycles [1]. Unchlorinated analogs such as 3-butenenitrile (allyl cyanide) lack this eliminative reactivity entirely and undergo isomerization to crotononitrile instead, while positional isomers like 4-chloro-3-butenenitrile or 2-chloro-2-butenenitrile proceed through different, less efficient mechanistic pathways [1][2]. Furthermore, the chloro substituent allows pH-dependent tuning of the product distribution between 3-chloro-3-butenonitrile and 2,3-butadienenitrile during synthesis from 2,3-dichloropropene—a selectivity lever unavailable with the bromo analog [1][3].

Quantitative Differentiation Evidence: 3-Butenenitrile, 3-chloro- vs. Closest Analogs and Alternative Intermediates


Synthesis Yield: 80.9% for 3-Chloro-3-butenonitrile vs. 26% for the 3-Bromo Analog from Dihalopropene Feedstock

In the cyanation of 2,3-dichloropropene with prussic acid catalyzed by cuprous chloride at pH 3.3–3.9 and 80°C, 3-chloro-3-butenonitrile is obtained in 80.9% yield (based on 2,3-dichloropropene) alongside only 2.5% of the allene byproduct 2,3-butadienenitrile [1]. In stark contrast, the analogous bromo route—using 2,3-dibromopropene as feedstock—produces 3-bromo-3-butenonitrile in merely 26% yield, as documented in Compt. Rend., 253, 676 (1961), a value explicitly cited in the patent literature as insufficient for industrial viability [1][2]. This represents a greater than threefold yield advantage.

Nitrile synthesis Agrochemical intermediate Halogenated nitrile Cyanation

pH-Controlled Product Selectivity: Exclusive Formation of 3-Chloro-3-butenonitrile vs. 2,3-Butadienenitrile

The cyanation of 2,3-dichloropropene yields a tunable mixture of 3-chloro-3-butenonitrile and 2,3-butadienenitrile depending on the reaction pH. At pH 3–5 (exclusive of 6), 3-chloro-3-butenonitrile is the dominant product; at pH 6–8, the allene 2,3-butadienenitrile predominates [1]. In a representative example at pH 3.3–3.9, the product ratio was approximately 32:1 (80.9% 3-chloro-3-butenonitrile vs. 2.5% 2,3-butadienenitrile) [1]. At pH outside 3–8, neither product is obtained: below pH 3 the reaction is essentially quenched, and above pH 8 violent tar formation occurs [1]. No comparable tunable selectivity is reported for the bromo or other halo analogs.

Reaction selectivity Process chemistry pH control Nitrile intermediates

Dehydrochlorination–Isomerization to 2-Butynenitrile: A Unique Conversion Pathway Not Accessible to Non-Halogenated Analogs

3-Chloro-3-butenonitrile undergoes a tandem dehydrochlorination–isomerization upon treatment with aqueous base at pH ≥ 12.5 to yield 2-butynenitrile [1]. In a representative example, 3-chloro-3-butenonitrile (0.30 mol) treated with 18% aqueous NaOH (0.36 mol) at 10–20°C yielded 2-butynenitrile in 68.0% overall yield based on the original 2,3-dichloropropene feedstock, with 8.4% 2,3-butadienenitrile as a co-product [1]. In contrast, the non-halogenated analog 3-butenenitrile isomerizes under basic conditions to 2-butenenitrile (crotononitrile) rather than to the alkyne nitrile—a fundamentally different reaction trajectory that does not lead to the pyrazole scaffold [2].

Dehydrochlorination Isomerization Alkyne nitrile Pyrazole precursor

Process Safety Advantage: No Pyrophoric Reagents or Explosive Intermediates vs. Alternative Pyrazole Synthetic Routes

The 3-chloro-3-butenonitrile-based route to 5-amino-3-methylpyrazole avoids three hazardous reagent classes that plague competing methods, as explicitly documented in the patent literature. Method (1) using acetonitrile requires metallic sodium or sodium hydride (spontaneous ignition risk); Method (2) using crotononitrile requires expensive starting materials and generates 2-chloro-2-butenonitrile via chlorination–dehydrochlorination with potassium t-butoxide; Method (3) using propargyl chloride employs an explosive starting material [1]. The 2,3-dichloropropene→3-chloro-3-butenonitrile→2-butynenitrile→5-amino-3-methylpyrazole sequence uses only conventional reagents (prussic acid, cuprous chloride, calcium hydroxide, sodium hydroxide, hydrazine) and operates entirely within standard industrial safety envelopes [1][2].

Process safety Industrial synthesis Pyrazole manufacturing Hazard reduction

Downstream Conversion Efficiency: 85% Yield to 5-Amino-3-methylpyrazole from the Chloro Nitrile Intermediate

Both 3-chloro-3-butenonitrile and its co-product 2,3-butadienenitrile converge to 5-amino-3-methylpyrazole upon reaction with hydrazine. In the patent-described integrated process, crude 5-amino-3-methylpyrazole is obtained at 85% yield (86% purity) based on the total amount of 3-chloro-3-butenonitrile and 2,3-butadienenitrile charged [1]. This means the 2.5% of 2,3-butadienenitrile co-produced with the chloro nitrile is not a yield loss but rather a productive co-intermediate. The integrated yield from 2,3-dichloropropene through to isolated 5-amino-3-methylpyrazole can therefore approach approximately 69% (80.9% × 85%) [1][2].

Pyrazole synthesis Hydrazine reaction Agrochemical intermediate Heterocycle formation

Optimal Application Scenarios for 3-Butenenitrile, 3-chloro- (CAS 21031-46-9) Based on Verified Evidence


Industrial-Scale Synthesis of 5-Amino-3-methylpyrazole for Agrochemical Intermediates

Procurement of 3-chloro-3-butenonitrile is most strongly justified when the end goal is the manufacture of 5-amino-3-methylpyrazole—a key intermediate for herbicides, fungicides, and photographic chemicals. The integrated two-step process from 2,3-dichloropropene achieves an ~69% overall yield without requiring pyrophoric reagents (Na, NaH) or explosive intermediates (propargyl chloride), as documented in Sumitomo Chemical's foundational patents [1][2]. The ability to use the crude chloro nitrile/allene mixture directly with hydrazine without intermediate purification further simplifies the process flow.

Production of 2-Butynenitrile via Tandem Dehydrochlorination–Isomerization

3-Chloro-3-butenonitrile is the preferred precursor for 2-butynenitrile synthesis via base-mediated dehydrochlorination–isomerization at pH ≥ 12.5, yielding the alkyne nitrile in 68% overall yield from the dichloropropene feedstock [1]. Alternative approaches to 2-butynenitrile via the 3-bromo-3-butenonitrile intermediate suffer from a substantially lower 26% yield, making the chloro compound the economically rational choice for programs requiring multi-kilogram quantities of this alkyne building block [1][2].

Synthesis of 5-Amino-4-chloro-3-methylpyrazole Hydrochloride for Fine Chemical Applications

The chlorination of 5-amino-3-methylpyrazole (derived from 3-chloro-3-butenonitrile) in the presence of hydrochloric acid yields 5-amino-4-chloro-3-methylpyrazole hydrochloride—a compound of high purity valued as an intermediate for pharmaceuticals and agricultural chemicals [1]. This downstream application exploits the entire chloro nitrile synthetic axis and represents a distinct value proposition for procurement when the target product portfolio includes halogenated pyrazole derivatives.

Research-Scale Exploration of Chlorinated Nitrile Reactivity and Heterocycle Synthesis

For academic and industrial research groups investigating the reactivity of halogenated unsaturated nitriles, 3-chloro-3-butenonitrile offers a well-defined platform with documented reactivity: the vinylic chlorine serves as a leaving group in elimination reactions, the nitrile group participates in cycloaddition and hydrolysis chemistry, and the conjugated double bond enables addition reactions [1]. The compound's computed LogP of 1.65 and polar surface area of 23.8 Ų provide predictable partitioning behavior for reaction optimization [2].

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